molecular formula C7H17ClN2O B1376649 N-(3-aminopropyl)-2-methylpropanamide hydrochloride CAS No. 1423032-81-8

N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Cat. No.: B1376649
CAS No.: 1423032-81-8
M. Wt: 180.67 g/mol
InChI Key: XIBCSYCICLWQOM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its primary amine group, which makes it highly reactive and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-methylpropanamide hydrochloride typically involves the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction is carried out in a dihydrogen chloride solution to form the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary amine group in N-(3-aminopropyl)-2-methylpropanamide hydrochloride allows it to interact with various molecular targets through hydrogen bonding, ionic interactions, and covalent bonding. These interactions enable the compound to form stable complexes with anionic drugs, nucleic acids, and proteins, facilitating its use in drug delivery and diagnostics. The compound’s pH-responsive nature also makes it suitable for applications where controlled release or targeted delivery is required .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • 2-aminoethyl methacrylate hydrochloride
  • N-isopropylacrylamide
  • N-[3-(dimethylamino)propyl]methacrylamide

Uniqueness

N-(3-aminopropyl)-2-methylpropanamide hydrochloride stands out due to its unique combination of a primary amine group and a methacrylamide backbone, which provides both reactivity and stability. This combination allows for versatile applications in polymer synthesis, bioconjugation, and drug delivery, making it a valuable compound in various scientific and industrial fields .

Properties

IUPAC Name

N-(3-aminopropyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBCSYCICLWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-81-8
Record name Propanamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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